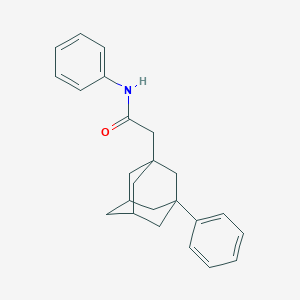
N-phenyl-2-(3-phenyl-1-adamantyl)acetamide
説明
N-phenyl-2-(3-phenyl-1-adamantyl)acetamide, also known as APAAN, is a synthetic compound that has been used as a precursor in the production of amphetamine-type stimulants. APAAN has gained attention in recent years due to its increasing prevalence in the illicit drug market and its potential health risks.
科学的研究の応用
N-phenyl-2-(3-phenyl-1-adamantyl)acetamide has been used as a precursor in the production of amphetamine-type stimulants, which have been linked to various health risks. However, N-phenyl-2-(3-phenyl-1-adamantyl)acetamide has also been studied for its potential medicinal properties. Research has shown that N-phenyl-2-(3-phenyl-1-adamantyl)acetamide has anti-inflammatory and anti-tumor effects, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of N-phenyl-2-(3-phenyl-1-adamantyl)acetamide is not fully understood. However, it is believed that N-phenyl-2-(3-phenyl-1-adamantyl)acetamide acts as a prodrug, meaning that it is converted into an active form in the body. This active form is thought to inhibit the activity of certain enzymes that play a role in inflammation and tumor growth.
Biochemical and Physiological Effects:
Research has shown that N-phenyl-2-(3-phenyl-1-adamantyl)acetamide has anti-inflammatory and anti-tumor effects. It has been found to inhibit the activity of certain enzymes that play a role in inflammation and tumor growth. N-phenyl-2-(3-phenyl-1-adamantyl)acetamide has also been shown to have neurotoxic effects, which may be linked to its use as a precursor in the production of amphetamine-type stimulants.
実験室実験の利点と制限
N-phenyl-2-(3-phenyl-1-adamantyl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, N-phenyl-2-(3-phenyl-1-adamantyl)acetamide also has several limitations. It is a toxic substance and must be handled with care. Additionally, its use as a precursor in the production of amphetamine-type stimulants may limit its availability for research purposes.
将来の方向性
There are several areas of future research that could be pursued in relation to N-phenyl-2-(3-phenyl-1-adamantyl)acetamide. One area of interest is the development of new drugs based on the anti-inflammatory and anti-tumor properties of N-phenyl-2-(3-phenyl-1-adamantyl)acetamide. Another area of interest is the investigation of the neurotoxic effects of N-phenyl-2-(3-phenyl-1-adamantyl)acetamide and its potential link to the production of amphetamine-type stimulants. Additionally, research could be conducted to determine the long-term health effects of exposure to N-phenyl-2-(3-phenyl-1-adamantyl)acetamide.
特性
IUPAC Name |
N-phenyl-2-(3-phenyl-1-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c26-22(25-21-9-5-2-6-10-21)16-23-12-18-11-19(13-23)15-24(14-18,17-23)20-7-3-1-4-8-20/h1-10,18-19H,11-17H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJKKFPHGIIPIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4111684.png)
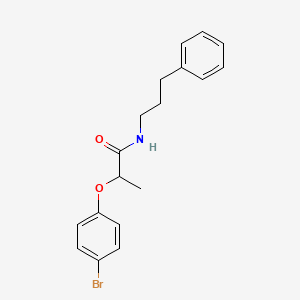

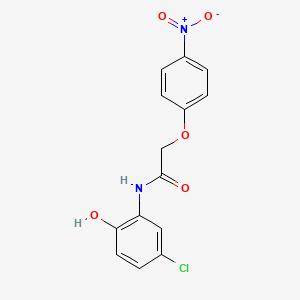
![2-(4-bromophenoxy)-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B4111709.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4111713.png)
![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B4111725.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4111727.png)
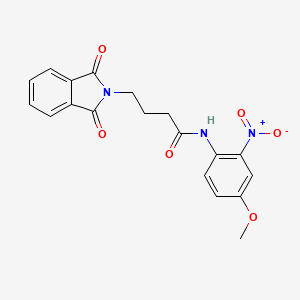
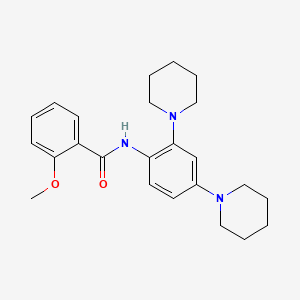
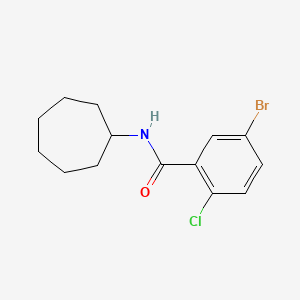
![N-[6-(acetylamino)-1,3-benzoxazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111751.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111755.png)
![N-[2-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4111769.png)